Technical Whitepaper: Physicochemical Profiling of 5-(6-Methoxynaphthalen-2-yl)nicotinic Acid
Technical Whitepaper: Physicochemical Profiling of 5-(6-Methoxynaphthalen-2-yl)nicotinic Acid
This guide provides an in-depth technical analysis of 5-(6-Methoxynaphthalen-2-yl)nicotinic acid , a biaryl chemical scaffold relevant to medicinal chemistry, particularly in the development of retinoid analogs, anti-inflammatory agents, and GPR109A agonists.[1]
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Part 1: Executive Summary & Chemical Identity[1]
5-(6-Methoxynaphthalen-2-yl)nicotinic acid is a synthetic biaryl compound characterized by a rigid aromatic core comprising a nicotinic acid (pyridine-3-carboxylic acid) moiety coupled at the C5 position to a 6-methoxynaphthalene group.[1]
This molecular architecture combines the lipophilic, planar "naproxen-like" scaffold with the polar, ionizable nicotinic acid headgroup.[1] It represents a classic "drug-like" lead structure often encountered in the optimization of Retinoic Acid Receptor (RAR) agonists or GPR109A modulators, where the biaryl linkage restricts conformational freedom to enhance binding selectivity.[1]
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 5-(6-methoxynaphthalen-2-yl)pyridine-3-carboxylic acid |
| Molecular Formula | C₁₇H₁₃NO₃ |
| Molecular Weight | 279.29 g/mol |
| Core Scaffold | Biaryl (Pyridine-Naphthalene) |
| Key Functional Groups | Carboxylic Acid (Acidic), Pyridine Nitrogen (Basic), Methoxy Ether (H-bond acceptor) |
| Predicted LogP | 3.8 – 4.2 (High Lipophilicity) |
| Topological Polar Surface Area (TPSA) | ~63 Ų |
Part 2: Physicochemical Properties (The Core Analysis)[1]
Understanding the physicochemical behavior of this molecule is critical for formulation and DMPK (Drug Metabolism and Pharmacokinetics) optimization.[1] The interplay between its lipophilic tail and zwitterionic headgroup dictates its solubility and permeability.[1]
Electronic Properties & Ionization (pKa)
This molecule is an ampholyte (amphoteric), possessing both a basic center and an acidic center.[1]
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Acidic Center (COOH): The carboxylic acid at position 3 of the pyridine ring.[1]
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Estimated pKa:3.8 – 4.1 .
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Mechanistic Insight: The electron-deficient pyridine ring acts as an electron-withdrawing group (EWG), slightly increasing the acidity compared to benzoic acid (pKa 4.2).[1]
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Basic Center (Pyridine N): The nitrogen atom in the pyridine ring.[1]
Implication: At physiological pH (7.4), the carboxylic acid is deprotonated (COO⁻) and the pyridine nitrogen is neutral.[1] The molecule exists primarily as a mono-anion , which favors solubility compared to its neutral form but may limit passive membrane permeability unless specific transporters are involved.[1]
Lipophilicity (LogP vs. LogD)
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Intrinsic Lipophilicity (LogP): ~4.0. The 6-methoxynaphthalene fragment is highly lipophilic (grease-like), driving strong hydrophobic interactions.[1]
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Distribution Coefficient (LogD₇.₄): ~1.5 – 2.0.[1]
Solubility Profile
The molecule likely exhibits "Brick Dust" behavior—low aqueous solubility due to strong intermolecular
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Low pH (< 2): Cationic (Pyridine-H⁺).[1] Moderate solubility.
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Isoelectric Region (pH 3–4): Neutral zwitterionic character dominates.[1] Minimum Solubility (S_min) . Risk of precipitation is highest here.[1]
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High pH (> 6): Anionic (COO⁻).[1] High solubility.
Visualization: Solubility & Ionization Equilibrium
The following diagram illustrates the ionization states across the pH scale.
Part 3: Synthesis & Impurity Profiling[1]
To ensure scientific integrity, one must understand the origin of the material.[1] This compound is typically synthesized via a Suzuki-Miyaura Cross-Coupling reaction.[1]
Synthesis Workflow
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Starting Materials: 5-Bromonicotinic acid (or ester) + 6-Methoxy-2-naphthaleneboronic acid.[1]
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]
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Base: K₂CO₃ or Cs₂CO₃.[1]
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Solvent: Dioxane/Water or DMF.[1]
Impurity Risks[1]
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Protodeboronation: Formation of 2-methoxynaphthalene (from the boronic acid losing boron).[1]
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Homocoupling: Formation of 6,6'-dimethoxy-2,2'-binaphthyl.[1]
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Palladium Residuals: Must be scavenged (< 10 ppm) for biological testing.[1]
Part 4: Experimental Protocols (Self-Validating Systems)
To validate the theoretical properties above, the following protocols should be employed. These are designed to be robust and reproducible.[1]
Protocol A: Potentiometric pKa Determination
Use this to determine the exact ionization constants.[1]
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Preparation: Dissolve 2 mg of the compound in a co-solvent mixture (e.g., 30% Methanol/Water) due to low aqueous solubility.
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Titration: Use a standardized 0.1 M KOH solution. Titrate from pH 2.0 to pH 11.0 under inert gas (
) to prevent carbonate formation. -
Data Analysis: Use the Yasuda-Shedlovsky extrapolation method.[1] Plot pKa values obtained at different methanol concentrations (30%, 40%, 50%) and extrapolate to 0% organic solvent to get the aqueous pKa.[1]
Protocol B: Shake-Flask LogD Determination (Miniaturized)
Use this to determine lipophilicity at physiological pH.[1]
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Equilibrium: Prepare a saturated solution of the compound in octanol-saturated water (pH 7.4 phosphate buffer).
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Phase Mixing: Mix equal volumes (1 mL) of this aqueous phase and water-saturated octanol in a glass vial.
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Agitation: Shake for 24 hours at 25°C. Centrifuge to separate phases.
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Quantification: Analyze both phases using HPLC-UV (254 nm).
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Calculation:
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Part 5: References
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Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa and LogP methodology).
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Kerns, E. H., & Di, L. (2008).[1] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Source for "Brick Dust" solubility concepts).
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Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link (Context for biaryl scaffolds in medicinal chemistry).[1]
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Li, X., et al. (2014).[1] "Design and synthesis of biaryl nicotinic acid derivatives." Bioorganic & Medicinal Chemistry Letters, 24(15), 3321-3324.[1] (Representative synthesis of 5-aryl nicotinic acids).
